molecular formula C23H20N6O4S B11988884 (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B11988884
M. Wt: 476.5 g/mol
InChI Key: WZBUVKGUABINJT-ZVHZXABRSA-N
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Description

5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a furaldehyde moiety, a nitrophenyl group, and a thiosemicarbazone linkage

Preparation Methods

The synthesis of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone typically involves the reaction of 5-(4-nitrophenyl)-2-furaldehyde with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: It is used in the development of advanced materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H20N6O4S

Molecular Weight

476.5 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C23H20N6O4S/c1-15-21(22(30)28(27(15)2)17-6-4-3-5-7-17)25-23(34)26-24-14-19-12-13-20(33-19)16-8-10-18(11-9-16)29(31)32/h3-14H,1-2H3,(H2,25,26,34)/b24-14+

InChI Key

WZBUVKGUABINJT-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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